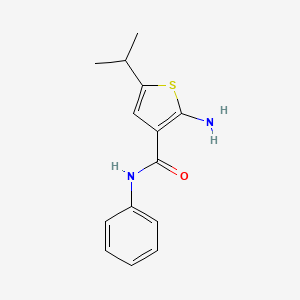

2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Descripción general

Descripción

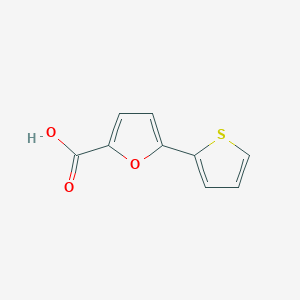

The compound "2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into related thiophene derivatives and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

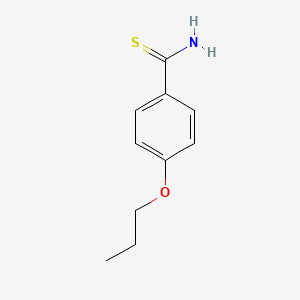

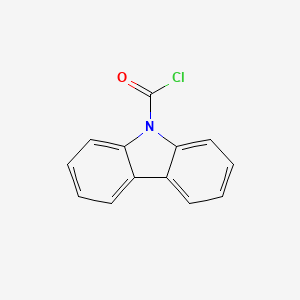

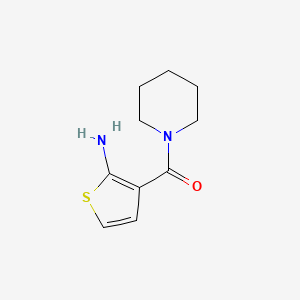

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, a highly phenylated diamine derivative of thiophene was synthesized from 4′-nitrodeoxybenzoin, which was then used to prepare aromatic polyamides with a tetraphenylthiophene unit . Similarly, nitrothiophene carboxamides with various side chains were synthesized by treating thiophenecarbonyl chloride with the appropriate amines . These methods demonstrate the versatility of thiophene chemistry and the potential pathways that could be explored for the synthesis of "2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide."

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents affecting the overall properties of the compound. For example, the crystal structure of a related compound, cis-2-isopropyl-1,3-dioxane-5-carboxamide, was determined using single-crystal X-ray analysis, revealing that the amino group is rotated away from the ring . This kind of structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions, depending on their substituents. The synthesis of azomethine derivatives of a related compound, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, involved the reaction of aromatic aldehydes with the amino group of the thiophene derivative . This indicates that the amino group in "2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide" could also be reactive and participate in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Aromatic polyamides containing a thiophene unit exhibited high thermal stability with glass transition temperatures ranging from 285 to 327°C and weight loss temperatures above 530°C in nitrogen . Spectral studies, such as IR and NMR, provide insights into the effects of substituents on the properties of thiophene derivatives, as seen in the study of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides . These findings suggest that "2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide" may also display distinct physical and chemical properties that could be characterized using similar analytical techniques.

Aplicaciones Científicas De Investigación

Spectral Studies and Substituent Effects

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide and its derivatives have been synthesized for spectral studies. These compounds have been analyzed using various spectral methods like IR, NMR, and Mass Spectrometry. The effects of substituents on spectral group frequencies have been a subject of interest, providing insights into the molecular structure and reactivity of these compounds (Arulkumaran et al., 2014).

Radio Sensitizers and Cytotoxins

Compounds structurally similar to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies aim to understand the biological activity of these compounds under hypoxic conditions, exploring their therapeutic applications (Threadgill et al., 1991).

Crystal Structure Analysis

The crystal structure of compounds closely related to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide has been analyzed using X-ray crystallography. This research provides detailed insights into the molecular conformation and bonding characteristics, which are crucial for understanding the chemical and physical properties of these compounds (Kaur et al., 2013).

Synthesis of Thiazoles and Schiff Bases

There has been significant interest in synthesizing thiazoles and Schiff bases derived from 2-aminothiophenes, structurally related to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide. These studies focus on exploring the synthesis routes and evaluating their anticonvulsant activity, providing a pathway for developing new pharmaceutical compounds (Kumar et al., 2013); (Kunda et al., 2013).

Biologically Active Azomethine Derivatives

The synthesis of azomethine derivatives of compounds similar to 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide has been studied for their potential biological activities. These compounds are precursors for biologically active substances and are of significant interest for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-N-phenyl-5-propan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGRANNSRSMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198680 | |

| Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide | |

CAS RN |

590355-48-9 | |

| Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)